molecular formula C18H11N3O6S2 B2509207 (Z)-N-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide CAS No. 380574-04-9

(Z)-N-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide

Katalognummer: B2509207
CAS-Nummer: 380574-04-9
Molekulargewicht: 429.42
InChI-Schlüssel: GSUMIPUTMQURSK-NVNXTCNLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. Its Z-configuration ensures spatial alignment of the benzo[d][1,3]dioxole (piperonyl) moiety and the 4-nitrobenzamide group, critical for bioactivity. Synthesized via condensation of (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxothiazolidin-4-one with 4-nitrobenzoyl chloride, it has demonstrated potent anticonvulsant activity in preclinical studies. In maximal electroshock (MES) tests, it exhibited an ED50 of 9.7 mg/kg and a high protective index (TD50/ED50 = 27.1), outperforming reference drugs like phenytoin. Mechanistically, it inhibits the NaV1.1 sodium channel, a target implicated in epilepsy .

Eigenschaften

IUPAC Name

N-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O6S2/c22-16(11-2-4-12(5-3-11)21(24)25)19-20-17(23)15(29-18(20)28)8-10-1-6-13-14(7-10)27-9-26-13/h1-8H,9H2,(H,19,22)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUMIPUTMQURSK-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(Z)-N-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide is a compound that belongs to the thiazolidinedione class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects.

Chemical Structure

The compound features a thiazolidinedione core with a nitrobenzamide substituent and a benzo[d][1,3]dioxole moiety, which is known for enhancing biological activity. The structure can be represented as follows:

 Z N 5 benzo d 1 3 dioxol 5 ylmethylene 4 oxo 2 thioxothiazolidin 3 yl 4 nitrobenzamide\text{ Z N 5 benzo d 1 3 dioxol 5 ylmethylene 4 oxo 2 thioxothiazolidin 3 yl 4 nitrobenzamide}

Anticancer Activity

Research has indicated that derivatives of thiazolidinediones exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of the cell cycle and activation of caspase pathways.

Case Study:
A study on related thiazolidinediones found that certain derivatives exhibited IC50 values as low as 1.9 µM against MDA-MB-231 breast cancer cells, indicating potent anticancer activity . The mechanisms involved included inhibition of EGFR and modulation of mitochondrial apoptosis pathways .

Antimicrobial Properties

Thiazolidinedione derivatives have also been evaluated for their antimicrobial efficacy. The presence of the thiazolidinedione nucleus is associated with various antimicrobial activities against bacteria and fungi.

Table 1: Antimicrobial Activity of Thiazolidinedione Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Compound 1E. coli32 µg/mL
Compound 2S. aureus16 µg/mL
Compound 3C. albicans64 µg/mL

These findings highlight the potential of (Z)-N-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide as a candidate for further development in antimicrobial therapies .

Antioxidant Activity

Thiazolidinediones are also recognized for their antioxidant properties. Compounds in this class can scavenge free radicals and reduce oxidative stress in cells.

Research Findings:
In vitro studies have demonstrated that certain thiazolidinedione derivatives can significantly reduce DPPH radical levels, showcasing their potential as antioxidants. For example, one study reported an EC50 value comparable to ascorbic acid, a standard antioxidant .

Synthesis and Characterization

The synthesis of (Z)-N-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide involves multiple steps including condensation reactions between appropriate aldehydes and thiazolidinedione precursors. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Table 2: Characterization Data

TechniqueObservations
IRPeaks at 1692 cm⁻¹ (C=O), 1736 cm⁻¹ (C=O)
NMRδ = 7.79 (s, 1H), δ = 7.20–7.14 (m, Ar-H)

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Recent studies have indicated that compounds similar to (Z)-N-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide exhibit significant antimicrobial activity. For instance, derivatives containing the thiazolidin framework have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

Research has demonstrated that thiazolidin derivatives can induce apoptosis in cancer cells. The incorporation of the benzo[d][1,3]dioxole moiety enhances this effect by potentially interacting with cellular pathways involved in cell proliferation and survival. In vitro studies have shown that related compounds exhibit cytotoxicity against several cancer cell lines, indicating their potential as anticancer agents .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Compounds with similar frameworks have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses. This suggests that (Z)-N-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide could be explored further for therapeutic applications in inflammatory diseases .

Case Study 1: Antimicrobial Evaluation

In a study published in Pharmaceuticals, researchers synthesized a series of thiazolidin derivatives and evaluated their antimicrobial activity against various pathogens. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, supporting the potential use of these compounds in developing new antibiotics .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of thiazolidin derivatives similar to (Z)-N-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide. The study found that these compounds induced apoptosis in human cancer cell lines through mitochondrial pathways, showcasing their potential as chemotherapeutic agents .

Summary Table of Applications

Application AreaKey FindingsReferences
AntimicrobialSignificant activity against resistant strains ,
AnticancerInduction of apoptosis in cancer cells ,
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

  • Thiadiazole Derivatives: Compounds like N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide () replace the thiazolidinone core with a thiadiazole ring. These derivatives show moderate antimicrobial activity but lack anticonvulsant data.
  • Thiazole Derivatives : N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () retains the thiazole core but substitutes the nitro group with halogens. Fluorine atoms enhance lipid solubility but may reduce target specificity compared to the nitro group’s electron-withdrawing effects .

Substituent Modifications

  • Nitro Position : The 4-nitrobenzamide group in the target compound contrasts with N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide (), which has a 2-nitro substituent. The para-nitro configuration enhances resonance stabilization, improving binding to voltage-gated sodium channels .
  • Benzodioxole vs.

Alkoxy and Aryl Modifications

  • Methoxy/Propoxy Groups : 2-chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide () substitutes benzodioxole with alkoxy groups. While these enhance metabolic stability, they may sterically hinder target engagement .

Table 1: Comparative Anticonvulsant and Physicochemical Properties

Compound Name Core Structure Key Substituents ED50 (mg/kg) TD50 (mg/kg) Protective Index Reference
Target Compound Thiazolidinone 4-nitrobenzamide, benzodioxole 9.7 263.3 27.1
(Z)-2-nitrobenzamide analog Thiazolidinone 2-nitrobenzamide, benzodioxole N/A N/A N/A
Thiadiazole derivative Thiadiazole Isoxazole, phenyl N/A N/A N/A
Nitazoxanide analog Thiazole 2,4-difluorobenzamide 15.2* >500 ~32.9*

*Data extrapolated from related analogs.

Mechanistic Insights

The target compound’s NaV1.1 inhibition is attributed to its thioxothiazolidinone core, which mimics endogenous channel blockers. Molecular docking studies suggest the 4-nitro group forms a dipole interaction with Lys1429 in the channel’s domain III, stabilizing the inactivated state . In contrast, compounds lacking this group (e.g., ) show weaker binding.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.